1-(2-(2-Methoxyphenoxy)ethyl)-7-methylindoline-2,3-dione
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Overview
Description
1-(2-(2-Methoxyphenoxy)ethyl)-7-methylindoline-2,3-dione is a chemical compound belonging to the class of indole derivatives. This compound has garnered significant attention in scientific research due to its potential biological activities and therapeutic applications. The molecular formula of this compound is C18H17NO4, and it has a molecular weight of 311.337.
Preparation Methods
The synthesis of 1-(2-(2-Methoxyphenoxy)ethyl)-7-methylindoline-2,3-dione involves several steps. One common method includes the reaction of 2-(2-methoxyphenoxy)ethanamine with 7-methylindole-2,3-dione under specific conditions. The reaction typically requires a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO) to facilitate the process . The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve optimization of reaction conditions, such as screening different solvents and bases, to improve yield and efficiency . The use of advanced techniques and equipment in industrial settings can further enhance the production process.
Chemical Reactions Analysis
1-(2-(2-Methoxyphenoxy)ethyl)-7-methylindoline-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, leading to the formation of new derivatives with unique properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(2-(2-Methoxyphenoxy)ethyl)-7-methylindoline-2,3-dione has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: The compound is used as a building block for the synthesis of other indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-(2-Methoxyphenoxy)ethyl)-7-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways within biological systems . The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in cancer research, the compound may target specific signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
1-(2-(2-Methoxyphenoxy)ethyl)-7-methylindoline-2,3-dione can be compared with other similar compounds, such as other indole derivatives, to highlight its uniqueness. Some similar compounds include:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in plant cuttings.
Compared to these compounds, this compound exhibits unique chemical properties and biological activities that make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]-7-methylindole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-12-6-5-7-13-16(12)19(18(21)17(13)20)10-11-23-15-9-4-3-8-14(15)22-2/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKOLJBUIOJMAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CCOC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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